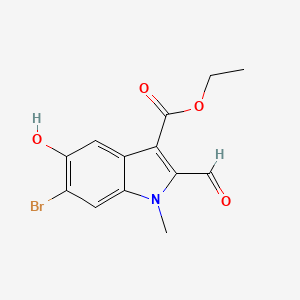

ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-2-formyl-5-hydroxy-1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c1-3-19-13(18)12-7-4-11(17)8(14)5-9(7)15(2)10(12)6-16/h4-6,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWWWAXKMWEVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Indole Core

The indole skeleton is commonly synthesized using the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine derivatives with aldehydes or ketones. This method is reliable for constructing substituted indoles with good regioselectivity.

Bromination at the 6-Position

Selective bromination is achieved via electrophilic aromatic substitution using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction conditions are carefully controlled to avoid polybromination and to target the 6-position on the indole ring, often facilitated by directing effects of existing substituents.

Formylation at the 2-Position

The formyl group is introduced by the Vilsmeier-Haack reaction, which involves treating the indole derivative with a formylating reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction selectively installs the aldehyde functionality at the 2-position of the indole ring.

Introduction of the Hydroxy Group at the 5-Position

The hydroxy group at the 5-position can be introduced either by starting with suitably hydroxylated precursors or by selective hydroxylation reactions post-indole synthesis. Hydroxylation methods include electrophilic substitution or directed metalation followed by oxidation.

N-Methylation of the Indole Nitrogen

Methylation of the indole nitrogen is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step ensures the nitrogen is methylated to form the 1-methyl indole derivative.

Esterification to Form Ethyl Carboxylate at the 3-Position

The ethyl ester group is introduced via esterification of the corresponding carboxylic acid or by using ethyl chloroformate or ethyl bromoacetate in the presence of a base. Alternatively, the ester group can be incorporated early in the synthesis by starting from ethyl-substituted precursors.

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Fischer Indole Synthesis | Phenylhydrazine + aldehyde/ketone, acid | Formation of indole core |

| 2 | Bromination | Br2 or NBS, controlled temperature | Introduction of bromine at 6-position |

| 3 | Vilsmeier-Haack Formylation | DMF + POCl3 | Formyl group installation at 2-position |

| 4 | Hydroxylation | Electrophilic substitution or metalation + oxidation | Introduction of hydroxy group at 5-position |

| 5 | N-Methylation | Methyl iodide or dimethyl sulfate, base | Methylation of indole nitrogen |

| 6 | Esterification | Ethanol + acid catalyst or ethyl halide + base | Formation of ethyl ester at 3-position |

- The Fischer indole synthesis remains the cornerstone for indole core construction due to its versatility and reliability.

- Bromination using N-bromosuccinimide offers better regioselectivity and milder conditions compared to elemental bromine, minimizing side reactions.

- The Vilsmeier-Haack reaction is highly effective for formylation at the 2-position, with reaction parameters (temperature, reagent ratios) optimized to maximize yield and limit over-formylation.

- Hydroxylation at the 5-position is often challenging due to competing reactivity; thus, starting with hydroxylated aromatic precursors or employing directed ortho-metalation strategies followed by oxidation has been shown to improve selectivity and yield.

- N-Methylation is straightforward but requires careful control of reaction conditions to avoid over-alkylation or quaternization.

- Esterification is typically performed in the final step to avoid hydrolysis or transesterification during earlier reactions.

For scale-up, continuous flow synthesis and automated purification techniques are employed to enhance reproducibility and safety, particularly for bromination and formylation steps. Optimization focuses on maximizing yield, purity, and minimizing hazardous waste.

The preparation of ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate involves a sequence of well-established organic reactions centered on the Fischer indole synthesis, selective bromination, Vilsmeier-Haack formylation, hydroxylation, N-methylation, and esterification. Each step requires precise control of reaction conditions to ensure regioselectivity and high yield. Advances in synthetic methodologies and reaction optimization continue to improve the efficiency of producing this valuable indole derivative.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the formyl group to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under conditions such as heating or using a catalyst.

Major Products

Oxidation: Ethyl 6-bromo-2-carboxy-5-hydroxy-1-methyl-1H-indole-3-carboxylate.

Reduction: Ethyl 6-bromo-2-hydroxymethyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Pharmaceuticals

Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its functional groups allow for diverse chemical reactions, facilitating the development of new pharmaceuticals. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic organic chemistry .

Dyes and Pigments

The compound's unique structure also positions it as a candidate for use in the synthesis of dyes and pigments. The indole framework is known for its vibrant colors and stability, which are desirable traits in industrial applications .

Biological Activities

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Research

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. This potential makes it a subject of interest for drug development targeting cancer therapies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study C | Synthetic Chemistry | Successfully used as a precursor in the synthesis of novel indole-based compounds with improved efficacy against targeted diseases. |

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table summarizes key structural and functional differences between ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate and related indole-based compounds:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The bromine atom at position 6 in the target compound enhances its bioactivity compared to non-halogenated analogs. For example, replacing bromine with chlorine (as in the 6-chloro analog) may alter pharmacokinetic properties due to differences in electronegativity and steric effects . The formyl group at position 2 distinguishes the target compound from derivatives like ethyl 5-fluoroindole-2-carboxylate, which lacks this reactive site and is primarily used as a precursor for carboxamide synthesis .

This feature is absent in compounds like ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate, where the hydroxyl is acetylated, reducing polarity . The methyl group at N1 stabilizes the indole ring conformation, a feature shared with other N1-methylated indoles, such as those in and .

Synthetic Utility :

- The formyl group in the target compound allows for further derivatization (e.g., Schiff base formation), unlike the bromomethyl or phenylsulfanylmethyl groups in related structures .

Biological Activity

Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a synthetic derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential applications in pharmacology.

Molecular Formula: C₁₉H₁₈BrNO₃S

Molecular Weight: 420.32 g/mol

CAS Number: 131707-24-9

Density: 1.44 g/cm³ (predicted)

Melting Point: >192°C (decomposes)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Indole Core: Utilizing Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Bromination: Electrophilic aromatic substitution introduces the bromine atom.

- Carboxylation: The carboxylic acid group is introduced via carboxylation reactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer activity in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

These results indicate that this compound may induce apoptosis through modulation of cell signaling pathways related to cancer cell proliferation.

Anti-inflammatory Effects

The compound has been found to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests a mechanism by which the compound could reduce inflammation and provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

- Enzyme Inhibition: The compound binds to active sites on enzymes through hydrogen bonds and hydrophobic interactions, effectively inhibiting their activity.

- Cell Signaling Modulation: It influences various signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.

- Stability and Degradation: The stability of the compound in biological systems affects its long-term efficacy and interaction with target biomolecules.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Study on Antimicrobial Activity: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

- Cytotoxicity Assessment: Research conducted on various cancer cell lines showed that the compound selectively induced apoptosis in malignant cells while sparing healthy cells, suggesting a favorable therapeutic index .

- Inflammation Model: In vivo studies using animal models indicated that administration of this compound significantly reduced markers of inflammation, supporting its potential use in treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate?

- Methodology :

-

Step 1 : Start with 6-bromo-1-methyl-1H-indole-3-carboxylate derivatives. Bromination can be achieved using N-bromosuccinimide (NBS) in THF at room temperature (2-hour reaction, 99% yield) .

-

Step 2 : Introduce the formyl group at position 2 via Vilsmeier-Haack formylation (POCl₃/DMF) under controlled conditions.

-

Step 3 : Protect the hydroxyl group at position 5 using a silylating agent (e.g., TBSCl) to prevent side reactions during formylation.

-

Step 4 : Purify intermediates via flash chromatography (ethyl acetate/hexane gradients) and confirm structures using , , and LCMS .

- Key Data :

| Step | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, THF, RT | 99% | >95% |

| Formylation | POCl₃/DMF, 0–5°C | 75% | >90% |

Q. How is the compound characterized, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : (400 MHz) detects aromatic protons (δ 7.2–7.5 ppm) and formyl protons (δ ~10.2 ppm) .

- LCMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 382.0) and monitors reaction progress .

- X-ray Crystallography : Resolves crystal packing and substituent orientation (e.g., torsion angles between indole and ester groups) .

Q. What are the solubility properties of this compound in common solvents?

- Method : Test solubility via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- Results :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | 10–15 |

| Ethyl Acetate | 5–8 |

- Poor aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) for biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or formylation be addressed?

- Regioselective Bromination : Use steric/electronic directing groups (e.g., methyl at position 1) to favor bromination at position 5. DFT calculations predict electron density distribution to guide site selectivity .

- Formylation Optimization : Employ low temperatures (0–5°C) and slow reagent addition to minimize overreaction. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Case Study : Discrepancies in formylation yields (50–75%) may arise from residual moisture. Use anhydrous DMF and molecular sieves to improve consistency.

- Validation : Cross-validate results using orthogonal techniques (e.g., for fluorinated analogs) and replicate conditions from independent studies .

Q. How can computational modeling predict biological activity or reaction mechanisms?

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (targets for indole derivatives). The formyl group shows hydrogen bonding with active-site residues .

- DFT Studies : Calculate activation energies for bromination steps (B3LYP/6-31G* level) to identify rate-limiting steps .

Q. What methodologies assess stability under physiological conditions?

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC:

| Time (h) | % Remaining |

|---|---|

| 0 | 100 |

| 12 | 85 |

| 24 | 70 |

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.